molecular formula C7H13F2N B2844552 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine CAS No. 2228223-74-1

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine

Cat. No.: B2844552
CAS No.: 2228223-74-1
M. Wt: 149.185
InChI Key: CCGOWEHIORTTDZ-UHFFFAOYSA-N
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Description

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine is a chemical compound with the molecular formula C7H13F2N It is characterized by the presence of a cyclopropyl ring substituted with a difluoroethyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under specific conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Attachment of the Ethanamine Chain: The final step involves the attachment of the ethanamine chain to the cyclopropyl ring, which can be achieved through an amination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways The difluoroethyl group and cyclopropyl ring may contribute to its binding affinity and specificity for certain enzymes or receptors

Comparison with Similar Compounds

Similar Compounds

    2-(1-(1,1-Difluoroethyl)cyclopropyl)ethanol: Similar structure with an alcohol group instead of an amine.

    2-(1-(1,1-Difluoroethyl)cyclopropyl)acetic acid: Contains a carboxylic acid group instead of an amine.

    2-(1-(1,1-Difluoroethyl)cyclopropyl)methanamine: Similar structure with a methanamine chain.

Uniqueness

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine is unique due to its specific combination of a difluoroethyl group, cyclopropyl ring, and ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[1-(1,1-difluoroethyl)cyclopropyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGOWEHIORTTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)CCN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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